molecular formula C13H13BrN4S B1451985 N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine CAS No. 1206992-97-3

N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine

Cat. No. B1451985
CAS RN: 1206992-97-3
M. Wt: 337.24 g/mol
InChI Key: PWGGUSSXSLWVDX-UHFFFAOYSA-N
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Description

The compound “N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine” is a complex organic molecule that contains several functional groups. It has an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a benzothiazole ring, which is a type of heterocyclic aromatic compound that consists of a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole and benzothiazole rings would likely contribute to the compound’s stability and may influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and benzothiazole rings may influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Quorum Sensing Inhibition

N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine: has been identified as a potential inhibitor of quorum sensing (QS) in bacterial populations . QS is a cell-to-cell signaling mechanism that bacteria use to regulate virulence and antibiotic resistance. By inhibiting QS, this compound could serve as an adjuvant therapy to reduce bacterial virulence, particularly in Pseudomonas aeruginosa infections, without affecting bacterial viability. This approach may lead to a lower rate of resistance development compared to traditional antibiotics.

Antimicrobial Adjuvant Therapy

The compound’s role in QS inhibition also extends to its use as an antimicrobial adjuvant . By targeting the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa , it can significantly inhibit the production of virulence factors like pyocyanin and 2-alkyl-4(1H)-quinolones, which are crucial for biofilm maturation and infection persistence.

Synthesis of Imidazoles

Imidazole rings, such as those found in N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine , are key components in functional molecules used in various applications . Advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles in creating molecules with diverse functionalities.

Anticancer Activity

Analogous compounds with similar structural features have been synthesized to evaluate their antiproliferative activity against various human cancer cell lines . The presence of the imidazole ring is crucial for the activity of these compounds, suggesting that N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine could also be explored for its potential anticancer properties.

Anti-HIV Activity

Structurally similar nitroimidazoles have been studied for their potential anti-HIV activity. These compounds, including derivatives synthesized from piperazine, have shown effectiveness against HIV-1 and HIV-2 in MT-4 cells. This indicates that our compound of interest may also hold promise in the treatment of HIV.

Drug Discovery Research

The compound’s ability to interfere with bacterial QS systems positions it as a valuable candidate in drug discovery research . Its potential to combat bacterial virulence offers a novel strategy that could be incorporated into the development of new antibacterial drugs.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole-containing compounds have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if the compound exhibits promising biological activity, future research could focus on optimizing its structure to improve its efficacy and safety .

properties

IUPAC Name

6-bromo-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4S/c14-10-2-3-11-12(8-10)19-13(17-11)16-4-1-6-18-7-5-15-9-18/h2-3,5,7-9H,1,4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGGUSSXSLWVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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